molecular formula C20H27N10O16P3 B155218 ppApA CAS No. 10209-67-3

ppApA

Cat. No. B155218
CAS RN: 10209-67-3
M. Wt: 756.4 g/mol
InChI Key: CNUZICGKLOTDRJ-ZYCSGJNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PpApA, also known as pyrophosphorylated adenosine, is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is formed by the phosphorylation of adenosine triphosphate (ATP) and has been found to have significant effects on biochemical and physiological processes. In

Mechanism Of Action

The mechanism of action of ppApA involves its binding to specific proteins and enzymes. ppApA has been found to bind to a protein called PAP7, which is involved in the regulation of poly(A) tail length in mRNA molecules. ppApA has also been shown to bind to the RNA editing enzyme ADAR2, enhancing its activity.

Biochemical And Physiological Effects

PpApA has been found to have various biochemical and physiological effects. It has been shown to regulate the activity of enzymes involved in RNA metabolism, such as RNA polymerase II and ADAR2. ppApA has also been found to regulate the length of the poly(A) tail in mRNA molecules. In addition, ppApA has been shown to have effects on the immune system, with studies suggesting that it may play a role in the regulation of inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of ppApA is its potential as a tool for studying RNA editing and RNA metabolism. Its ability to regulate the activity of enzymes involved in these processes makes it a valuable tool for researchers. However, one of the limitations of ppApA is its instability, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for the study of ppApA. One area of research is the development of new methods for synthesizing and stabilizing ppApA, which could make it more accessible for use in lab experiments. Another area of research is the exploration of ppApA's potential as a therapeutic agent. Studies have suggested that ppApA may have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Overall, the study of ppApA has the potential to lead to new insights into RNA editing and RNA metabolism, as well as new therapeutic approaches for the treatment of disease.

Synthesis Methods

The synthesis of ppApA involves the phosphorylation of ATP using an enzyme called polyphosphate kinase (PPK). PPK transfers phosphate groups from polyphosphate to ATP, resulting in the formation of ppApA. This process can be carried out in vitro using purified enzymes or in vivo using genetically modified organisms.

Scientific Research Applications

PpApA has been found to have various applications in scientific research. One of the main applications is in the study of RNA editing. ppApA has been shown to be a cofactor for the RNA editing enzyme ADAR2, which is involved in the editing of adenosine to inosine in RNA molecules. ppApA has also been found to regulate the activity of other enzymes involved in RNA metabolism, such as RNA polymerase II.

properties

CAS RN

10209-67-3

Product Name

ppApA

Molecular Formula

C20H27N10O16P3

Molecular Weight

756.4 g/mol

IUPAC Name

[1,2-bis[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H27N10O16P3/c21-15-8-17(25-2-23-15)29(4-27-8)19-12(33)10(31)6(42-19)1-7(44-48(38,39)46-49(40,41)45-47(35,36)37)14-11(32)13(34)20(43-14)30-5-28-9-16(22)24-3-26-18(9)30/h2-7,10-14,19-20,31-34H,1H2,(H,38,39)(H,40,41)(H2,21,23,25)(H2,22,24,26)(H2,35,36,37)/t6-,7?,10-,11+,12-,13-,14-,19-,20-/m1/s1

InChI Key

CNUZICGKLOTDRJ-ZYCSGJNZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CC([C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

synonyms

adenosine diphosphate adenosine monophosphate
ppApA

Origin of Product

United States

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